![molecular formula C10H11F4NO B1449192 2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol CAS No. 1516051-09-4](/img/structure/B1449192.png)
2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol
Overview
Description
“2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol” is a chemical compound with the CAS Number: 948588-69-0 . It has a molecular weight of 219.21 . The IUPAC name for this compound is 2-{[4-(trifluoromethyl)benzyl]amino}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The shipping temperature is maintained with an ice pack .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Burns & Hagaman (1993) discusses monofluorinated small molecules, including the synthesis and properties of compounds with fluorophenyl groups, which is relevant to the chemical structure of interest.
- Vaid et al. (2012) present a practical synthesis of a compound closely related to the one , demonstrating the methodologies applicable to similar chemical structures.
Application in Fluorinated Compounds
- A paper by Schmitt et al. (2017) explores fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups in aromatic substrates, which is significant for understanding the applications of such chemical structures in medicinal and agricultural chemistry.
Structural Analysis and Modifications
- Kawachi et al. (1999) discuss the optical resolution and epimerization of a fluorosilane with an optically active amino group, highlighting the importance of structural analysis in synthesizing optically active compounds.
- Research by Rhee, Levy, & London (1995) on fluorinated o-aminophenol derivatives for intracellular pH measurement showcases the modification of chemical structures for specific scientific applications.
Medicinal Chemistry Applications
- Palanki et al. (2000) investigate the structure-activity relationship of compounds with a similar structure to the one , focusing on their potential in inhibiting NF-kappaB and AP-1 gene expression, which is pivotal in the field of medicinal chemistry.
Other Relevant Studies
- Kula et al. (2010) discuss the synthesis of new chiral smectic mesogenes with molecular cores similar to the compound , indicating its potential application in material science.
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-8-2-1-7(6-15-3-4-16)9(5-8)10(12,13)14/h1-2,5,15-16H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEMMJCUBRVLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



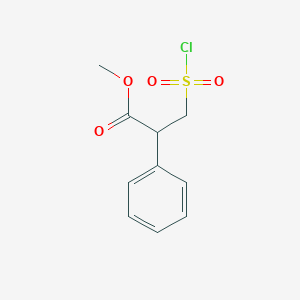
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
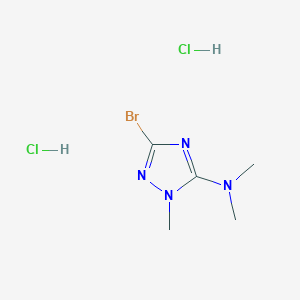
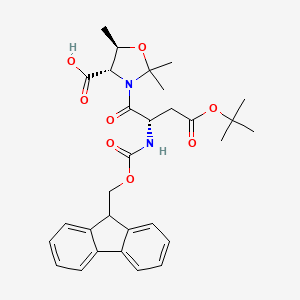
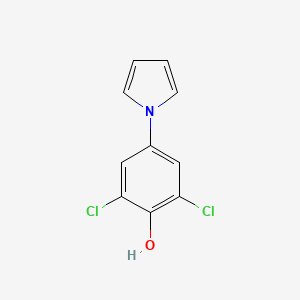
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

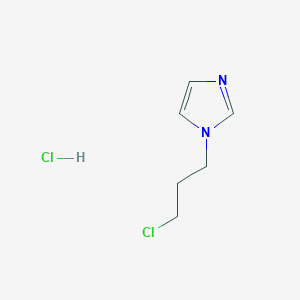
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)
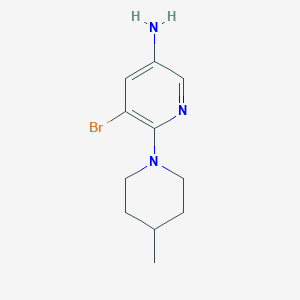
![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)